molecular formula C22H17N5O4 B2914313 Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate CAS No. 2034547-75-4

Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate

Cat. No.: B2914313
CAS No.: 2034547-75-4
M. Wt: 415.409
InChI Key: CMOHXPSHFRDFMV-UHFFFAOYSA-N
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Description

Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked via a carbamoyl group to a phenyl ring substituted with a methylene-1,2,4-oxadiazole moiety bearing a pyrazine ring.

Properties

IUPAC Name

methyl 4-[[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4/c1-30-22(29)15-8-6-14(7-9-15)21(28)25-17-5-3-2-4-16(17)12-19-26-20(27-31-19)18-13-23-10-11-24-18/h2-11,13H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOHXPSHFRDFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine and oxadiazole intermediates, followed by their coupling with a benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine or oxadiazole rings, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific biological context and the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

2-[4-(Propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-yl]methyl}phenyl)acetamide (CAS 2034535-59-4)
  • Key Differences : Replaces the benzoate ester with an acetamide group and introduces a thioether (propan-2-ylsulfanyl) substituent.
  • Molecular Weight : 445.54 g/mol vs. ~391–445 g/mol for other analogues.
Methyl 4-(3-(3-Methyl-1,2,4-Oxadiazol-5-yl)-4-Phenylpyrrolidine-1-Carbonyl)benzoate (CAS 2034374-16-6)
  • Key Differences : Incorporates a pyrrolidine ring fused to the oxadiazole, introducing conformational rigidity.
  • Implications : Rigidity may reduce metabolic flexibility but enhance target binding specificity. The 3-methyl group on the oxadiazole could sterically hinder interactions compared to the pyrazine substituent .
  • Molecular Weight : 391.4 g/mol.
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Key Differences : Substitutes oxadiazole with pyridazine (a six-membered di-aza ring) and uses an ethyl ester.

Functional Group Modifications and Bioactivity

Carbamoyl vs. Amide Linkages
  • The carbamoyl group in the target compound may offer stronger hydrogen-bonding interactions with target proteins compared to simpler amides (e.g., in CAS 2034535-59-4), which could translate to higher binding affinities .
Oxadiazole Substitutents
  • Pyrazine (target) vs. Trifluoromethylpyrazole (): The pyrazine’s aromatic nitrogen atoms facilitate π-π stacking and hydrogen bonding, whereas trifluoromethyl groups enhance electronegativity and metabolic stability .

Pharmacological and Physical Properties

Binding Affinity Predictions
  • Using Glide XP scoring (), the pyrazine and oxadiazole motifs in the target compound are predicted to engage in hydrophobic enclosure and hydrogen bonding, similar to trifluoromethyl-bearing analogues but with distinct spatial arrangements .
Solubility and Stability
  • Pyrazine’s polarity may improve aqueous solubility compared to non-polar substituents (e.g., methyl or trifluoromethyl groups). However, ester groups (target) are generally more hydrolytically labile than amides .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~445 (estimated) Pyrazine, benzoate ester, carbamoyl High polarity, moderate metabolic stability
2-[4-(Propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide 445.54 Acetamide, thioether Enhanced lipophilicity
Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate 391.4 Pyrrolidine, 3-methyloxadiazole Conformational rigidity
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) ~353 (estimated) Pyridazine, ethyl ester High solubility, hydrogen-bonding capacity

Biological Activity

Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate is a compound of increasing interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate can be synthesized through various methods, including cyclization reactions involving salicylaldehyde derivatives. The compound has a molecular formula of C11H12O3 and exhibits characteristics typical of benzofuran derivatives, which often contribute to their bioactivity .

Anti-inflammatory Properties

One of the notable biological activities of Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate is its anti-inflammatory effect. Research indicates that it may inhibit the cyclooxygenase pathway, which is crucial in the synthesis of prostaglandins involved in inflammation . This property suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives of benzofuran compounds exhibit significant inhibitory effects on Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds similar to Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate have shown minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against selected microbial strains .

Microbial Strain MIC (μg/mL)
Staphylococcus aureus100
Escherichia coli200
Candida albicans100
Pseudomonas aeruginosaNot Active

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate. Research indicates that these compounds can inhibit cancer cell proliferation in vitro. For instance, certain derivatives showed growth inhibition against various cancer cell lines with GI50 values in the low micromolar range . This suggests that further exploration into their mechanisms could lead to the development of new anticancer therapies.

Case Studies and Research Findings

  • Cannabinoid Receptor Modulation : A study explored the structure-activity relationship of benzofuran derivatives as cannabinoid receptor agonists. Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate was among the compounds evaluated for its ability to modulate cannabinoid receptors, which play a significant role in pain management and inflammation .
  • Natural Product Derivatives : Research into ethnomedicinal plants has isolated several dihydrobenzofuran derivatives with promising biological activities, including anti-inflammatory and antimicrobial properties. These findings support the traditional use of such compounds in herbal medicine .

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